molecular formula C12H13ClN2O2S B2645399 5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide CAS No. 1396888-45-1

5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide

Cat. No.: B2645399
CAS No.: 1396888-45-1
M. Wt: 284.76
InChI Key: UVXWSDWLMOKHHT-UHFFFAOYSA-N
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Description

5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a chloro group and a carboxamide moiety, which is further connected to a cyclopropyl-substituted pyrrolidinone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or sulfuryl chloride.

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized via cyclization of an appropriate amino acid derivative.

    Coupling Reaction: The final step involves coupling the chloro-substituted thiophene with the pyrrolidinone derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group in the pyrrolidinone moiety can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced pyrrolidinone derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and understanding protein-ligand interactions.

Medicine

Medically, this compound has potential applications in drug discovery and development. Its structural motifs are found in various pharmacologically active molecules, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials, due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide: Unique due to the combination of a thiophene ring with a cyclopropyl-substituted pyrrolidinone.

    5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide: Similar structure but with a furan ring instead of thiophene.

    5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c13-10-4-3-9(18-10)12(17)14-7-5-11(16)15(6-7)8-1-2-8/h3-4,7-8H,1-2,5-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXWSDWLMOKHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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